molecular formula C16H18N2O5S B10812428 N-(furan-2-ylmethyl)-3-(morpholin-4-ylsulfonyl)benzamide

N-(furan-2-ylmethyl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B10812428
M. Wt: 350.4 g/mol
InChI Key: SAPOSVJNZZINQV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a furan-2-ylmethyl group and a morpholin-4-ylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The furan-2-ylmethyl group is introduced through a Friedel-Crafts alkylation reaction, while the morpholin-4-ylsulfonyl group is added via a sulfonylation reaction. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and morpholin-4-ylsulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-(morpholin-4-yl)aniline
  • N-(furan-2-ylmethyl)-3-(morpholin-4-yl)benzamide

Uniqueness

N-(furan-2-ylmethyl)-3-(morpholin-4-ylsulfonyl)benzamide stands out due to the presence of the sulfonyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-16(17-12-14-4-2-8-23-14)13-3-1-5-15(11-13)24(20,21)18-6-9-22-10-7-18/h1-5,8,11H,6-7,9-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOSVJNZZINQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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